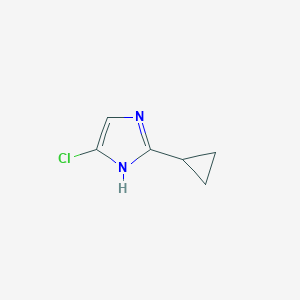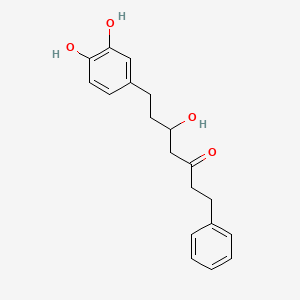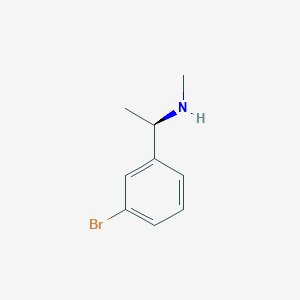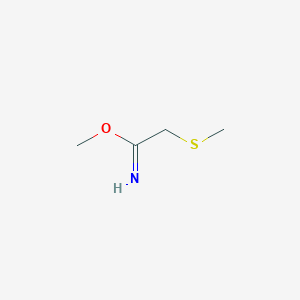
Methyl 2-(methylthio)acetimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylthio)acetimidate is an organic compound with the molecular formula C4H9NOS It is a derivative of acetimidate, characterized by the presence of a methylthio group attached to the acetimidate moiety
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(methylthio)acetimidate can be synthesized through the reaction of methylthioacetic acid with methanol in the presence of a dehydrating agent. The reaction typically involves the following steps:
Esterification: Methylthioacetic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-(methylthio)acetate.
Amidation: The ester is then reacted with ammonia or an amine to form the corresponding imidate.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl 2-(methylthio)acetimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thioether.
Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted acetimidates depending on the nucleophile used.
科学的研究の応用
Methyl 2-(methylthio)acetimidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the modification of biomolecules, such as proteins, to study their structure and function.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of methyl 2-(methylthio)acetimidate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, it can modify lysine residues in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
Methyl acetimidate hydrochloride: Similar in structure but lacks the methylthio group.
Ethyl (methylthio)acetate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-(methylthio)benzoate: Similar but with a benzoate group instead of an acetimidate group.
Uniqueness
Methyl 2-(methylthio)acetimidate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
特性
分子式 |
C4H9NOS |
|---|---|
分子量 |
119.19 g/mol |
IUPAC名 |
methyl 2-methylsulfanylethanimidate |
InChI |
InChI=1S/C4H9NOS/c1-6-4(5)3-7-2/h5H,3H2,1-2H3 |
InChIキー |
KCSFUNDHFXFJEU-UHFFFAOYSA-N |
正規SMILES |
COC(=N)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


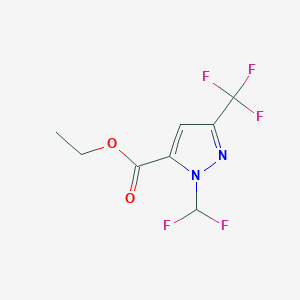
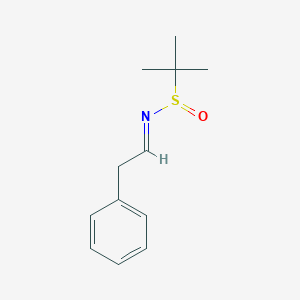




![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)
